Cas no 474709-71-2 (ethyl 4-bromo-2-fluoro-benzoate)

Ethyl 4-bromo-2-fluorobenzoate is a fluorinated aromatic ester with the molecular formula C9H8BrFO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to the presence of both bromo and fluoro substituents, which enhance reactivity in cross-coupling reactions. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. Its well-defined structure and high purity make it suitable for precise synthetic modifications, such as Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing fluorine atom also influences the electronic properties of the aromatic ring, enabling selective functionalization. This compound is commonly utilized in the development of bioactive molecules and advanced materials.
ethyl 4-bromo-2-fluoro-benzoate structure
474709-71-2 structure
Product Name:ethyl 4-bromo-2-fluoro-benzoate
CAS No:474709-71-2
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD06204444
CID:1039595
PubChem ID:22031817
Update Time:2025-05-21

ethyl 4-bromo-2-fluoro-benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromo-2-fluorobenzoate
    • Ethyl 2-fluoro-4-broMobenzoate
    • 4-bromo-2-fluorophenyl ethyl carbonate
    • AK104625
    • ANW-71146
    • CTK8C4156
    • ethyl 4-bromo-2-fluoro-benzoate
    • KB-253286
    • SureCN719657
    • 474709-71-2
    • CS-0143260
    • DTXSID20621812
    • Ethyl4-bromo-2-fluorobenzoate
    • SY114529
    • A856625
    • AMY6556
    • AKOS009165558
    • DB-342997
    • SCHEMBL719657
    • Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
    • DS-4263
    • MFCD06204444
    • MDL: MFCD06204444
    • Inchi: 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
    • InChI Key: MVDINIAYLXTBKB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OCC)=C(C=1)F

Computed Properties

  • Exact Mass: 245.96917g/mol
  • Monoisotopic Mass: 245.96917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.504±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 287.8±25.0 ºC (760 Torr),
  • Flash Point: 127.9±23.2 ºC,
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),

ethyl 4-bromo-2-fluoro-benzoate Pricemore >>

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Additional information on ethyl 4-bromo-2-fluoro-benzoate

Ethyl 4-Bromo-2-Fluoro-Benzoate: A Comprehensive Overview

Ethyl 4-bromo-2-fluoro-benzoate, with the CAS number 474709-71-2, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with bromine and fluorine atoms at specific positions. The benzoate group serves as the central aromatic ring, while the bromo and fluoro substituents contribute to its distinct chemical properties.

The synthesis of ethyl 4-bromo-2-fluoro-benzoate involves a series of carefully controlled reactions. Typically, the process begins with the bromination of a fluorobenzene derivative, followed by esterification to introduce the ethyl group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for industrial applications.

One of the most notable applications of ethyl 4-bromo-2-fluoro-benzoate is in the pharmaceutical industry. Its structure makes it an ideal candidate for use as an intermediate in drug development. For instance, researchers have explored its potential in creating compounds with anti-inflammatory and antiviral properties. A study published in 2023 highlighted its role in synthesizing a novel class of inhibitors targeting specific enzymes involved in viral replication.

In addition to pharmaceuticals, ethyl 4-bromo-2-fluoro-benzoate has found applications in material science. Its ability to form stable ester linkages makes it valuable in the production of high-performance polymers. Recent research has focused on its use as a building block for creating biodegradable materials, which aligns with the growing demand for sustainable solutions in manufacturing.

The chemical stability and reactivity of ethyl 4-bromo-2-fluoro-benzoate also make it a versatile reagent in organic synthesis. Its bromine and fluorine substituents provide opportunities for further functionalization, enabling chemists to tailor its properties for specific applications. For example, substitution reactions can introduce additional functional groups, enhancing its utility in diverse chemical processes.

From an environmental perspective, ethyl 4-bromo-2-fluoro-benzoate has been studied for its biodegradation potential. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its environmental footprint. This finding is particularly relevant for industries seeking to minimize their ecological impact.

In conclusion, ethyl 4-bromo-2-fluoro-benzoate (CAS No: 474709-71-2) is a multifaceted compound with significant implications across various scientific domains. Its unique structure, versatile synthesis methods, and wide-ranging applications underscore its importance in modern chemistry. As research continues to uncover new potentials, this compound is poised to play an even greater role in advancing technological and therapeutic innovations.

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